molecular formula C17H22O3 B1201732 Podocarpic acid CAS No. 5947-49-9

Podocarpic acid

Cat. No.: B1201732
CAS No.: 5947-49-9
M. Wt: 274.35 g/mol
InChI Key: VJILEYKNALCDDV-OIISXLGYSA-N
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Mechanism of Action

Target of Action

Podocarpic acid is a novel activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) . TRPA1 is a member of the TRP channel family, which plays a crucial role in sensing environmental stimuli. It is involved in various physiological processes and pathological conditions .

Mode of Action

This compound interacts with its primary target, TRPA1, by activating it . This activation triggers a series of downstream effects that contribute to the compound’s biological activities.

Biochemical Pathways

Upon activation of TRPA1, this compound influences several biochemical pathways. One such pathway involves the Nuclear factor erythroid 2–related factor 2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .

Result of Action

The activation of TRPA1 and the subsequent stimulation of the Nrf2 pathway by this compound lead to a variety of molecular and cellular effects. These include anti-inflammatory effects , antioxidant activity , and protection against oxidative damage . Additionally, compounds related to this compound have been found to possess a wide variety of biological activities, including antileukemic activity , inhibition of plant cell growth , insect toxicity , and antifungal properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound was first isolated from the resin of Podocarpus trees, suggesting that its production and activity might be influenced by the tree’s growth conditions . .

Biochemical Analysis

Biochemical Properties

Podocarpic acid plays a significant role in various biochemical reactions. It has been identified as a potent agonist for liver X receptor alpha and beta subtypes, which are involved in the regulation of metabolic pathways . Additionally, this compound derivatives have shown antileukemic activity, inhibition of plant cell growth, and antifungal properties . The compound interacts with enzymes and proteins such as glyoxalases, which mediate detoxification processes .

Cellular Effects

This compound influences several cellular processes. It has been shown to activate the TRPA1-Nrf signaling pathway, which plays a role in detoxifying reactive alpha-dicarbonyls, thereby protecting cells from age-related pathologies . The compound also exhibits anti-inflammatory properties and can inhibit the expansion and division of plant cells . These effects highlight its potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to liver X receptors, activating them and influencing the expression of genes involved in lipid metabolism . The compound also interacts with glyoxalases, enhancing their activity and promoting detoxification . These interactions underscore the compound’s role in enzyme activation and gene expression modulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its biological activity can degrade under certain conditions . Long-term studies have shown that this compound can maintain its anti-inflammatory and detoxifying properties over extended periods, although its efficacy may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and detoxifying properties. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glyoxalases, which are crucial for detoxifying reactive alpha-dicarbonyls . The compound also influences lipid metabolism by activating liver X receptors, thereby regulating the expression of genes involved in lipid synthesis and transport . These interactions affect metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that this compound reaches its intended sites of action, where it can interact with enzymes and proteins to modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Podocarpic acid can be synthesized through various chemical routes. One common method involves the nitration of this compound using nitric acid in acetic acid . Another approach includes the use of allene and ultraviolet light in tetrahydrofuran at -78°C . Additionally, this compound can be prepared by reacting with polyamines in the presence of PyBOP and DIPEA in dimethylformamide .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from natural sources, such as the resin of Podocarpus species. The extraction process is followed by purification steps to obtain the pure compound .

Comparison with Similar Compounds

Podocarpic acid is unique due to its diverse biological activities and chemical structure. Similar compounds include:

Properties

IUPAC Name

(1S,4aS,10aR)-6-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-5-11-4-6-12(18)10-13(11)16/h4,6,10,14,18H,3,5,7-9H2,1-2H3,(H,19,20)/t14-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJILEYKNALCDDV-OIISXLGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC3=C2C=C(C=C3)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878214
Record name Podocarpic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5947-49-9
Record name (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-6-hydroxy-1,4a-dimethyl-1-phenanthrenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5947-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Podocarpic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005947499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Podocarpic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-6-hydroxy-1,4a-dimethylphenanthrene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PODOCARPIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K80G5Z96Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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